4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Overview
Description
4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with an amino group, a chlorine atom, and a dihydrobenzo[dioxin] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the dihydrobenzo[dioxin] moiety, followed by its attachment to the benzamide core. The amino and chloro substituents are introduced through selective substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets. The amino and chloro substituents allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The dihydrobenzo[dioxin] moiety enhances the compound’s stability and bioavailability, facilitating its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorobenzamide: Lacks the dihydrobenzo[dioxin] moiety.
2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide: Lacks the amino group.
4-Amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide: Lacks the chlorine atom.
Uniqueness
4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to the presence of both the amino and chloro substituents along with the dihydrobenzo[dioxin] moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13ClN2O3 |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
4-amino-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-7-9(17)1-3-11(12)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6,17H2,(H,18,19) |
InChI Key |
XVIMCJWWLUFCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
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